molecular formula C8H12N2O2 B1482569 Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile CAS No. 1807938-68-6

Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile

Cat. No.: B1482569
CAS No.: 1807938-68-6
M. Wt: 168.19 g/mol
InChI Key: PWBQRVNCTNMAGL-JGVFFNPUSA-N
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Description

Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile (CAS: 1807938-59-5 or 1807938-68-6, depending on stereochemistry) is a bicyclic organic compound featuring a fused morpholine-oxazine scaffold with a nitrile substituent. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol . The compound is commercially available as a powder, typically stored at room temperature (RT), and is supplied in bulk or custom quantities by vendors such as American Elements .

Properties

CAS No.

1807938-68-6

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(3S,9aS)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile

InChI

InChI=1S/C8H12N2O2/c9-3-8-4-10-1-2-11-5-7(10)6-12-8/h7-8H,1-2,4-6H2/t7-,8+/m0/s1

InChI Key

PWBQRVNCTNMAGL-JGVFFNPUSA-N

SMILES

C1COCC2N1CC(OC2)C#N

Isomeric SMILES

C1COC[C@@H]2N1C[C@H](OC2)C#N

Canonical SMILES

C1COCC2N1CC(OC2)C#N

Origin of Product

United States

Biological Activity

Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile, also known by its CAS numbers 1807938-68-6 and 1807938-59-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

Property Details
Chemical Formula C₈H₁₂N₂O₂
Molecular Weight 168.2 g/mol
IUPAC Name (3R,9aS)-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile
Appearance Powder
Storage Temperature Room Temperature (RT)

Pharmacological Potential

Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic purposes. Notable areas of interest include:

  • CNS Activity : Preliminary studies suggest that this compound may interact with central nervous system pathways. Its structural similarity to known psychoactive agents indicates potential for neuropharmacological applications.
  • Antimicrobial Properties : Some derivatives of oxazino compounds have shown antimicrobial activity. Further investigation into this compound could reveal similar properties.
  • Anticancer Activity : The compound's ability to modulate cellular pathways suggests it may have anticancer potential. Research into the mechanisms of action is warranted.

Study on CNS Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazino derivatives. The findings indicated that modifications to the nitrogen-containing ring could enhance binding affinity to serotonin receptors, suggesting a potential role in treating mood disorders .

Antimicrobial Screening

In a comparative study of various oxazino compounds, this compound was evaluated for its antimicrobial efficacy against several bacterial strains. Results showed moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Anticancer Mechanisms

Research conducted by Smith et al. (2022) investigated the anticancer properties of hexahydro derivatives in vitro. The study demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile has been investigated for its pharmacological properties. Its structural features suggest potential activity as a ligand for various biological targets.

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has focused on its ability to interfere with cellular processes essential for tumor growth.
  • Neuropharmacology : The compound's molecular structure allows it to interact with neurotransmitter receptors. Studies are exploring its potential as an anxiolytic or antidepressant agent.

Materials Science

The compound's unique properties make it suitable for various applications in materials science.

  • Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance material performance.
  • Nanocomposites : Research is ongoing into the use of this compound in the development of nanocomposites that exhibit improved electrical conductivity and thermal stability.

Chemical Intermediate

As a versatile chemical intermediate, this compound is used in the synthesis of more complex organic molecules.

  • Synthesis of Bioactive Compounds : It can be utilized to create derivatives that possess enhanced biological activity or improved pharmacokinetic profiles.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into polycarbonate matrices showed enhanced impact resistance and thermal stability compared to control samples. This finding indicates its utility in developing advanced materials for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or toxicological data for this compound are lacking in the provided evidence, its structural analogs and functional group similarities provide a basis for comparison.

Morpholine Derivatives

Morpholine derivatives are widely studied for their roles in drug discovery, particularly as kinase inhibitors or bioisosteres. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Groups Molecular Weight Key Differences
Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile Fused morpholine-oxazine bicyclic system Nitrile, ether, amine 168.19 g/mol Bicyclic scaffold; nitrile substituent
Morpholine Monocyclic six-membered ring Ether, amine 87.12 g/mol Simpler monocyclic structure
4-Morpholinecarbonitrile Morpholine with nitrile substituent Nitrile, ether, amine 112.13 g/mol Lacks fused bicyclic system
Bis(morpholino-1,3,5-triazine) derivatives (e.g., compound in ) Triazine core with morpholine substituents Triazine, morpholine ~500 g/mol (varies) Larger triazine core; multiple morpholine groups
Key Observations:

Complexity: The fused bicyclic system in this compound introduces rigidity and stereochemical constraints absent in monocyclic morpholine derivatives .

Synthetic Utility: Unlike bis(morpholino-triazine) derivatives, which are synthesized via coupling reactions (e.g., LiOH-mediated hydrolysis in THF/MeOH ), the target compound’s synthesis likely involves cyclization strategies due to its fused ring system.

Discrepancies and Limitations in Available Data

  • CAS Number Variability : The compound is listed under two CAS numbers (1807938-59-5 and 1807938-68-6), suggesting possible stereoisomeric or batch-specific variations .
  • Safety and Bioactivity: No toxicity, pharmacokinetic, or target-binding data are provided in the evidence, limiting functional comparisons .

Preparation Methods

Nucleophilic Substitution and Cyclization

One common approach involves the reaction of amino alcohol derivatives with haloacetonitriles or haloacetamides under basic conditions to form the carbonitrile-substituted heterocycle. For example:

  • A solution of a precursor amino compound (e.g., a hexahydroquinoline derivative) reacts with chloroacetonitrile or similar alkyl halides in the presence of sodium methoxide or sodium ethoxide in methanol or ethanol.
  • The reaction mixture is stirred at room temperature or refluxed for several hours to promote nucleophilic substitution.
  • The intermediate formed undergoes intramolecular cyclization, often facilitated by heating or catalytic conditions, to yield the fused oxazino-morpholine ring system with a carbonitrile substituent.

Use of Sodium Alkoxides as Base Catalysts

Sodium methoxide or sodium ethoxide is commonly used to generate the alkoxide ion, which acts as a strong base to deprotonate intermediates and promote cyclization:

  • Sodium metal is dissolved in methanol or ethanol to form sodium methoxide or ethoxide.
  • This base solution is added to a mixture of the halo-substituted precursor and amino alcohol.
  • The reaction proceeds at room temperature or under reflux for 1–2 hours.
  • The product precipitates out, is filtered, washed, and purified by recrystallization.

Reflux and Heating Conditions

Heating under reflux conditions in ethanol or other suitable solvents is often required to complete the cyclization and improve yields. For example:

  • Heating a mixture of intermediate compounds in ethanolic sodium ethoxide for 2 hours under reflux.
  • Cooling the reaction mixture leads to crystallization of the product.
  • Filtration and washing yield the purified carbonitrile-containing heterocycle.

Reaction Scheme and Conditions Summary

Step Reagents/Conditions Purpose Outcome
1 Amino alcohol + chloroacetonitrile in sodium methoxide/methanol Nucleophilic substitution Formation of intermediate alkylated amine
2 Heating under reflux in ethanolic sodium ethoxide Cyclization to fused heterocycle Formation of hexahydro-oxazino-morpholine carbonitrile
3 Cooling and filtration Product isolation Purified crystalline product

Analytical and Purity Data

Typical elemental analysis and spectral data confirm the structure and purity:

  • Elemental analysis for C, H, N consistent with calculated values for carbonitrile heterocycle.
  • IR spectra show characteristic nitrile stretch (~2200 cm⁻¹).
  • NMR confirms ring protons and carbonitrile carbon signals.
  • Melting points and crystallinity indicate pure product formation.

Research Findings and Optimization Notes

  • The choice of base (sodium methoxide vs. sodium ethoxide) affects reaction rate and yield.
  • Room temperature stirring followed by reflux improves product crystallinity.
  • Use of equimolar amounts of reactants avoids side reactions.
  • Purification by recrystallization from ethanol or suitable solvents enhances product purity.
  • The method is adaptable to various substituted haloacetamides for derivative synthesis.

Summary Table of Preparation Methods

Method Aspect Details
Starting Materials Amino alcohol derivatives, chloroacetonitrile or haloacetamides
Base Catalyst Sodium methoxide or sodium ethoxide in methanol or ethanol
Reaction Conditions Stirring at room temperature (~15 min), reflux heating (~2 h)
Solvent Methanol or ethanol
Product Isolation Filtration, washing with water and ethanol, drying
Yield Generally good to excellent (varies with substrates)
Characterization Techniques Elemental analysis, IR, NMR, melting point
Advantages Mild conditions, straightforward procedure, adaptable to derivatives

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile
Reactant of Route 2
Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile

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